molecular formula C10H12N2O2 B12043863 o-Toluamide, N-(carbamoylmethyl)- CAS No. 6754-94-5

o-Toluamide, N-(carbamoylmethyl)-

Cat. No.: B12043863
CAS No.: 6754-94-5
M. Wt: 192.21 g/mol
InChI Key: FYGDRFCJOTYIQM-UHFFFAOYSA-N
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Description

o-Toluamide, N-(carbamoylmethyl)-, is an amide derivative featuring an o-tolyl (ortho-methylphenyl) group linked to a carbamoylmethyl (-NH-C(O)-CH2-) moiety. Synthetically, such compounds are typically prepared via amidation reactions using o-toluidine and appropriately functionalized acyl chlorides or through multi-step protocols involving coupling agents (). Applications may span pharmaceuticals, agrochemicals, or biochemical buffers, depending on substituents.

Properties

CAS No.

6754-94-5

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-2-methylbenzamide

InChI

InChI=1S/C10H12N2O2/c1-7-4-2-3-5-8(7)10(14)12-6-9(11)13/h2-5H,6H2,1H3,(H2,11,13)(H,12,14)

InChI Key

FYGDRFCJOTYIQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Toluamide, N-(carbamoylmethyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: Products may include amines or other reduced derivatives.

    Substitution: Products depend on the nucleophile used but can include various substituted amides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry:

  • Utilized in the production of polymers and resins.
  • Used as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which o-Toluamide, N-(carbamoylmethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary but often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Functional Groups Key Substituents Source Evidence
N-o-Tolylcycloadamantanecarboxamide Adamantane-linked o-tolylamide Amide, adamantane o-Tolyl, adamantane
N-(Carbamoylmethyl)-benzimidazole Benzimidazole-acetamide Amide, benzimidazole, sulfonyl Methoxy, pyridylmethylsulfinyl
ACES buffer Taurine derivative Sulfonic acid, carbamoylmethyl Zwitterionic backbone
DEET (N,N-Diethyl-m-toluamide) m-Tolylamide Amide, diethylamine m-Tolyl, diethyl
Diorganotin(IV) derivatives Metal complexes Carbamoylmethyl, iminodiacetic acid Tin center, alkyl chains
  • Carbamoylmethyl-substituted benzimidazoles () exhibit enhanced sulfonyl and pyridyl groups, improving stability and target specificity in pharmaceutical contexts . ACES buffer’s zwitterionic nature contrasts with o-Toluamide’s neutral amide structure, highlighting the carbamoylmethyl group’s versatility in conferring pH buffering vs. ligand functionality .

Spectroscopic and Physical Properties

Table 3: NMR Data and Solubility Trends

Compound Name $ ^1H $-NMR Shifts (ppm) $ ^{13}C $-NMR Shifts (ppm) Solubility Profile Source Evidence
N-o-Tolylcycloadamantanecarboxamide o-Tolyl CH3: 2.35 (s) Amide C=O: 168.2 Low in water, high in DCM
N-(Carbamoylmethyl)-3ae/3af Benzimidazole H: 7.2–8.1 (m) Sulfonyl S=O: 118.4, 121.6 DMSO-soluble, aqueous-poor
ACES buffer Taurine CH2: 3.25 (t), 3.65 (t) Sulfonate S-O: 53.8, 58.2 Highly water-soluble
  • Key Observations :
    • The o-tolyl methyl group in o-Toluamide derivatives resonates near 2.35 ppm, distinct from DEET’s m-tolyl CH3 (2.3 ppm, ).
    • Carbamoylmethyl protons in ACES buffer show upfield shifts (3.25–3.65 ppm) due to zwitterionic stabilization, absent in neutral amides .

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